2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
CAS No.: 197227-95-5
Cat. No.: VC0196614
Molecular Formula: C9[13C]H13N3[15N]2O5
Molecular Weight: 286.22
Purity: > 95%
* For research use only. Not for human or veterinary use.
![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one - 197227-95-5](/images/no_structure.jpg)
CAS No. | 197227-95-5 |
---|---|
Molecular Formula | C9[13C]H13N3[15N]2O5 |
Molecular Weight | 286.22 |
IUPAC Name | 2-(15N)azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Standard InChI | InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1 |
SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Appearance | Pale Yellow Solid |
Melting Point | >223°C |
The compound 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic molecule that incorporates a purine ring system, which is a fundamental component of nucleic acids, with a sugar moiety similar to ribose. This compound is not directly mentioned in the provided search results, but its structure suggests it could be related to nucleosides, which are crucial in biological systems for DNA and RNA synthesis.
Biological Significance
Nucleoside analogs are often used in antiviral and anticancer therapies. They can interfere with viral replication or DNA synthesis, making them valuable in medical applications.
Research Findings
Research on similar compounds has shown their potential in:
-
Antiviral Therapy: Inhibiting viral replication by mimicking natural nucleosides.
-
Cancer Treatment: Interfering with DNA synthesis in rapidly dividing cancer cells.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar nucleoside analogs:
Property | Value |
---|---|
Molecular Weight | ~300 g/mol |
Solubility | Water-soluble |
Stability | pH and temperature-sensitive |
Potential Use | Antiviral, anticancer |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume